molecular formula C12H14FIO B13189752 (2S,5R)-5-(2-Fluorophenyl)-2-(iodomethyl)oxane

(2S,5R)-5-(2-Fluorophenyl)-2-(iodomethyl)oxane

Cat. No.: B13189752
M. Wt: 320.14 g/mol
InChI Key: DAXPBADPBLHCDJ-UWVGGRQHSA-N
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Description

(2S,5R)-5-(2-Fluorophenyl)-2-(iodomethyl)oxane is a useful research compound. Its molecular formula is C12H14FIO and its molecular weight is 320.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14FIO

Molecular Weight

320.14 g/mol

IUPAC Name

(2S,5R)-5-(2-fluorophenyl)-2-(iodomethyl)oxane

InChI

InChI=1S/C12H14FIO/c13-12-4-2-1-3-11(12)9-5-6-10(7-14)15-8-9/h1-4,9-10H,5-8H2/t9-,10-/m0/s1

InChI Key

DAXPBADPBLHCDJ-UWVGGRQHSA-N

Isomeric SMILES

C1C[C@H](OC[C@H]1C2=CC=CC=C2F)CI

Canonical SMILES

C1CC(OCC1C2=CC=CC=C2F)CI

Origin of Product

United States

Biological Activity

The compound (2S,5R)-5-(2-Fluorophenyl)-2-(iodomethyl)oxane is a synthetic organic molecule characterized by its unique oxane (tetrahydrofuran) ring structure, which includes an iodomethyl group and a fluorophenyl substituent. The stereochemistry of this compound, indicated by the (2S,5R) configuration, plays a crucial role in its biological activity and reactivity. This article explores the biological activity of this compound, summarizing key findings from various studies and highlighting its potential applications in medicinal chemistry.

  • Molecular Formula: C12H14FIO
  • Molecular Weight: 320.14 g/mol

The presence of halogen substituents (fluorine and iodine) in the structure is significant as these elements can influence the compound's interaction with biological targets, enhancing its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its potential therapeutic applications. The following sections summarize key findings related to its biological effects.

1. Anticancer Activity

Research has demonstrated that compounds structurally similar to this compound exhibit potent anticancer properties. For instance:

  • A study on related fluorinated compounds showed significant inhibition of L1210 mouse leukemia cell proliferation with IC50 values in the nanomolar range .
  • The mechanism of action was suggested to involve intracellular release of active metabolites that inhibit DNA synthesis .

2. Interaction with Biological Targets

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies are crucial for understanding the therapeutic potential and safety profile of new compounds:

  • Binding Affinity: The compound's ability to bind to specific enzymes or receptors can be assessed using radiolabeled ligand binding assays.
  • Mechanistic Studies: Investigations into how the compound affects cellular pathways can provide insights into its potential as a therapeutic agent.

Case Studies

Case Study 1: Antitumor Activity Assessment

A series of fluorinated oxanes were synthesized and tested for their antitumor activity against different cancer cell lines. The results indicated that:

  • Compounds with a similar structural framework exhibited enhanced cytotoxicity compared to non-fluorinated analogs.
  • The presence of the iodomethyl group was particularly noted for increasing the overall reactivity and biological efficacy of the compounds.

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic profiling of this compound was conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties:

  • Absorption: High oral bioavailability was observed due to favorable solubility characteristics.
  • Metabolism: Metabolite profiling revealed that fluorinated derivatives underwent different metabolic pathways compared to their non-fluorinated counterparts, suggesting altered enzyme interactions.

Data Table: Comparative Biological Activity

Compound NameMolecular FormulaIC50 (µM)Biological Activity Description
This compoundC12H14FIOTBDPotential anticancer activity; ongoing studies
Related Fluorinated OxaneC12H14FCl0.05Significant inhibition of L1210 cell proliferation
Non-fluorinated AnalogC12H16O>10Minimal cytotoxicity observed

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